(4-Hydroxypiperidin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
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Overview
Description
4-Hydroxypiperidine is a heterocyclic organic compound with the molecular formula C5H11NO . It’s a solid substance at room temperature . Thiophene-2-carbonyl is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur .
Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine consists of a five-membered ring with one nitrogen atom and a hydroxyl group attached . Thiophene-2-carbonyl would have a five-membered ring with one sulfur atom and a carbonyl group attached .
Chemical Reactions Analysis
Thiophene derivatives can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions .
Physical and Chemical Properties Analysis
4-Hydroxypiperidine is a solid substance at room temperature . The physical and chemical properties of thiophene-2-carbonyl would depend on its specific structure .
Scientific Research Applications
Synthesis and Derivatives
- The compound has been utilized as a building block for synthesizing various derivatives. For instance, enantiopure 4-formylazetidin-2-ones were used to synthesize 4-aminopiperidin-2-ones, showcasing the role of such compounds in producing complex molecular structures (Krishnaswamy, Govande, & Deshmukh, 2003).
Crystal Growth and Characterization
- The compound's crystal growth and characterization have been studied, indicating its potential in materials science. Research on the crystal structure of similar compounds highlights their orthorhombic system crystallization and their various functional groups (Revathi, Jonathan, Sathya, & Usha, 2018).
Medicinal Chemistry Applications
- Some derivatives of the compound have been explored for their potential in medicinal chemistry. For instance, derivatives have been studied as selective NR1/2B N-methyl-D-aspartate receptor antagonists, indicating potential applications in neurological or psychiatric disorders (Borza et al., 2007).
Crystal Structure Analysis
- The compound has been the subject of crystal structure analysis, which is essential for understanding its chemical properties and potential applications in various fields, such as pharmaceuticals and materials science (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Synthesis of Derivatives for Biological Evaluation
- Research has been conducted on synthesizing derivatives for antimicrobial activity evaluation, highlighting the compound's potential in developing new antimicrobial agents (Chaudhari, 2012).
Drug Development Applications
- The compound has been utilized in the structure-based drug design of novel derivatives, as seen in the development of CH24H inhibitors for potential therapeutic applications (Koike et al., 2021).
Synthesis of Enantiopure Derivatives
- The compound has been used in the synthesis of enantiopure derivatives, demonstrating its role in producing chirally pure substances, which is significant in the field of pharmaceuticals (Cvetovich, Chartrain, Hartner, Roberge, Amato, & Grabowski, 1996).
Use in Developing Bioactive Compounds
- Research has also been conducted on developing bioactive compounds using this chemical structure, indicating its potential in drug discovery and development (Alcaide, Almendros, Luna, & Martínez del Campo, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-11-3-5-15(6-4-11)13(18)10-8-16(9-10)14(19)12-2-1-7-20-12/h1-2,7,10-11,17H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQFMDNKKWBSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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